molecular formula C6H6N4O B13098788 5-Methyloxazolo[5,4-d]pyrimidin-7-amine

5-Methyloxazolo[5,4-d]pyrimidin-7-amine

Cat. No.: B13098788
M. Wt: 150.14 g/mol
InChI Key: NIIWEXWHISFHKD-UHFFFAOYSA-N
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Description

5-Methyloxazolo[5,4-d]pyrimidin-7-amine is a heterocyclic compound that features an oxazole ring fused to a pyrimidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antiviral, anticancer, and immunosuppressive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyloxazolo[5,4-d]pyrimidin-7-amine typically involves cyclization reactions. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Methyloxazolo[5,4-d]pyrimidin-7-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxazole derivatives with additional oxygen functionalities, while reduction might yield more saturated derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyloxazolo[5,4-d]pyrimidin-7-amine stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing new therapeutic agents .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

5-methyl-[1,3]oxazolo[5,4-d]pyrimidin-7-amine

InChI

InChI=1S/C6H6N4O/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3,(H2,7,9,10)

InChI Key

NIIWEXWHISFHKD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C2C(=N1)OC=N2)N

Origin of Product

United States

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